Triallylmethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl-tris(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H,1-3,8-10H2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCCVNTYPIUJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC=C)(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340647 | |
| Record name | Triallylmethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-91-0 | |
| Record name | Triallylmethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triallyl(methyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Triallylmethylsilane and Its Derivatives
Established Synthetic Pathways for Triallylmethylsilane Precursors
The synthesis of functionalized precursors is fundamental to the construction of dendrimers. A key precursor for both convergent and divergent dendrimer synthesis is 4-(triallylsilyl)phenol. uu.nl This compound can be synthesized through multiple routes, one of which involves a retro- uu.nlnih.gov-Brook rearrangement of a triallylsilyl fragment. uu.nl Another essential precursor, triallylsilane (B75335), is readily accessible from the reaction of allylmagnesium bromide and trichlorosilane (B8805176). uu.nl An improved synthesis of chlorotriallylsilane is also a critical step for producing these precursors in high yield. uu.nl
One synthetic route to 4-(triallylsilyl)phenol starts from silyl-protected phenols, yielding a silyl-protected analogue that can be directly used in divergent dendrimer synthesis. uu.nl A second route produces the phenol (B47542) directly via a low-temperature uu.nlnih.gov-silyl migration. uu.nl The availability of these precursors is vital as they provide a functional handle, the phenolic hydroxyl group, which can be used for attaching molecular probes or for further functionalization, while being tolerant to the conditions of carbosilane dendrimer growth, such as hydrosilylation and reactions with Grignard reagents. uu.nl
Divergent Synthesis Strategies Employing this compound as a Core Molecule
The divergent approach to dendrimer synthesis begins from a central core molecule and grows outwards, generation by generation. rsc.org this compound is an effective core molecule for creating carbosilane dendrimers with an open structure. rsc.org This method involves a repeating sequence of two key reactions: hydrosilylation and alkenylation. nih.govrsc.org
This synthetic route offers high versatility, allowing for the variation of the hydrosilylation reagent, the ω-alkenylation reagent, and the core molecule without significant changes to the reaction conditions. researchgate.netmdpi.com These variations, however, do influence the final dendritic structure. nih.govresearchgate.netmdpi.com
Hydrosilylation is a fundamental reaction in the divergent synthesis of carbosilane dendrimers, involving the addition of a silicon-hydride bond across a carbon-carbon double bond. springerprofessional.denih.gov In the context of dendrimer synthesis starting from a this compound core, the allyl groups on the core or subsequent generations are reacted with a hydrosilane in the presence of a catalyst. nih.govrsc.org This step effectively adds a new layer of silicon-containing branches to the growing dendrimer. rsc.org
The choice of hydrosilylation reagent is crucial as it determines the branching multiplicity of the resulting dendrimer. researchgate.net The reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst or Speier's catalyst ([H₂PtCl₆]·H₂O). uu.nlacs.org While highly efficient, a challenge in hydrosilylation is controlling regioselectivity, as both α- and β-addition products can be formed. researchgate.net Additionally, side reactions like the isomerization of terminal double bonds can occur. acs.org
Table 1: Common Hydrosilylation Reagents and Catalysts in Dendrimer Synthesis
| Reagent/Catalyst | Function | Reference |
| Methyldichlorosilane (B44661) (HMeSiCl₂) | Hydrosilylation reagent, leads to a branching multiplicity of two. | nih.govrsc.orgresearchgate.netmdpi.com |
| Trichlorosilane (HSiCl₃) | Hydrosilylation reagent, leads to a branching multiplicity of three. | rsc.orgresearchgate.net |
| Karstedt's Catalyst | Platinum-based catalyst for hydrosilylation. | researchgate.netacs.org |
| Speier's Catalyst ([H₂PtCl₆]·H₂O) | Platinum-based catalyst for hydrosilylation. | uu.nl |
Methyldichlorosilane (HMeSiCl₂) is a frequently used hydrosilylation reagent in the synthesis of carbosilane dendrimers with a this compound core. rsc.orgresearchgate.net Its use results in a slower increase in the number of branches compared to trichlorosilane, leading to dendrimers with a more open and less congested structure. rsc.orgresearchgate.net The reaction involves the addition of the Si-H bond of methyldichlorosilane to the terminal double bonds of the allyl groups on the dendrimer's periphery. nih.govresearchgate.net This reaction is typically catalyzed by platinum-based catalysts like Karstedt's catalyst. researchgate.net The resulting product is a dendrimer of the next "half-generation" (e.g., G-0.5), bearing reactive Si-Cl bonds on its surface. researchgate.net
Following the hydrosilylation step, the newly introduced chlorosilyl groups on the dendrimer's periphery are reacted with a Grignard reagent to introduce new terminal alkenyl groups. nih.govrsc.org This alkenylation step completes the growth of a full generation of the dendrimer, preparing it for the next round of hydrosilylation. nih.gov Grignard reagents are organomagnesium halides that are highly reactive and serve as potent nucleophiles. sigmaaldrich.comyoutube.com
The choice of the Grignard reagent determines the length of the spacer between the silicon atoms in the dendrimer backbone. researchgate.net The reaction involves the nucleophilic attack of the Grignard reagent on the silicon-chlorine bond, displacing the chloride and forming a new silicon-carbon bond. uva.nl It is crucial to use high-quality Grignard reagents to avoid side reactions, such as the homocoupling of Si-Cl end groups. uva.nl
Allylmagnesium bromide is a commonly employed Grignard reagent in the divergent synthesis of carbosilane dendrimers initiated from a this compound core. rsc.orgresearchgate.net It is used to introduce new allyl groups at the periphery of the dendrimer after the hydrosilylation step. nih.govresearchgate.netmdpi.com The reaction of the chloro-terminated dendrimer with allylmagnesium bromide regenerates a surface of allyl groups, allowing for the iterative continuation of the divergent growth process. uva.nl The resulting dendrimers have a branch length of three carbon atoms between silicon atoms. uva.nl The quality of the allylmagnesium bromide solution is important, and it can be prepared in high concentration to ensure complete reaction and minimize impurities. uva.nl
Alkenylation Reactions via Grignard Reagents for Dendrimer Generation
Convergent Synthesis Approaches Utilizing this compound-derived Phenols
In contrast to the divergent method, the convergent approach builds dendrimers from the outside-in. ijapbc.com This strategy involves the synthesis of dendritic wedges (dendrons) which are then attached to a central core in the final step. nih.gov A key molecule for this approach is 4-(triallylsilyl)phenol. uu.nlpdfdrive.to
In this methodology, the phenolic hydroxyl group of 4-(triallylsilyl)phenol can be reacted with a multifunctional core molecule. For instance, treatment of 1,3,5-benzenetricarbonyl trichloride (B1173362) with 4-(triallylsilyl)phenol results in the formation of a dendron, [1,3,5-tris{4-(triallylsilyl)phenylester}benzene]. uu.nl This demonstrates the utility of the triallylsilyl-functionalized phenol in convergent synthesis. uu.nl The triallyl silyl (B83357) groups on the periphery of this dendron can then be further functionalized or used to build even larger dendritic structures. This approach offers better control over the final structure and purity of the dendrimer compared to the divergent method. ijapbc.com
Control over Reaction Selectivity and Yield in Complex Syntheses
The synthesis of complex derivatives from this compound, particularly in the construction of higher-generation carbosilane dendrimers, necessitates stringent control over reaction selectivity and yield at each iterative step. The primary synthetic route involves a divergent approach, characterized by sequential hydrosilylation of the allyl groups followed by an alkenylation reaction, typically with a Grignard reagent like allylmagnesium bromide. rsc.orgmdpi.com Achieving high purity and the desired molecular architecture is contingent on minimizing side reactions that can lead to structural defects. acs.orgacs.org
The hydrosilylation step is particularly critical and prone to side reactions that compromise the structural integrity of the resulting dendrimer. One of the main challenges is controlling the regioselectivity of the Si-H addition to the allyl double bond. While the anti-Markovnikov addition (β-addition) is the desired pathway, leading to a linear propyl spacer, the Markovnikov addition (α-addition) can also occur. acs.orgresearchgate.net Another significant side reaction is the isomerization of the terminal double bonds of the allyl groups. acs.orgacs.org These isomerized internal double bonds may still participate in subsequent hydrosilylation reactions, leading to structural imperfections in the dendrimer. acs.org
Furthermore, incomplete conversion during either the hydrosilylation or the Grignard reaction steps can result in defects in the subsequent generation of the dendrimer. researchgate.net For instance, unreacted allyl groups from a previous generation can lead to a lower number of branches than theoretically expected. In higher generation dendrimers, steric hindrance can also impede the complete reaction of all terminal functional groups, leading to lower yields and increased structural defects. mdpi.com
Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is crucial for identifying and quantifying these structural defects. acs.orgresearchgate.netscispace.com Such analyses provide invaluable feedback for the optimization of reaction conditions to enhance selectivity and yield. For example, studies on polyallylcarbosilane dendrimers have utilized 1H, 13C, and 29Si NMR to characterize the products and identify impurities arising from side reactions. acs.org
| Dendrimer Generation | Reaction Step | Reagents | Yield (%) | Reference |
| G0 to G1 | Hydrosilylation | HSiMeCl₂ | - | mdpi.com |
| Allylation | Allylmagnesium bromide | - | mdpi.com | |
| G1 to G2 | Hydrosilylation & Allylation | HSiMeCl₂, Allylmagnesium bromide | 72 | mdpi.com |
| G2 to G3 | Hydrosilylation & Allylation | HSiMeCl₂, Allylmagnesium bromide | - | mdpi.com |
| G5 to G6 | Hydrosilylation & Allylation | HSiMeCl₂, Allylmagnesium bromide | 38.9 | mdpi.com |
Table 1: Representative yields for the synthesis of polyallylcarbosilane dendrimers.
It is evident that maintaining high yields becomes more challenging as the generation number increases, which is often attributed to growing steric hindrance and the increased probability of defects.
The choice of reagents and reaction conditions plays a pivotal role in controlling selectivity. For example, the use of specific catalysts in the hydrosilylation step can favor the desired β-addition over the α-addition. Similarly, the purity of the Grignard reagent and the exclusion of moisture are critical for achieving high yields in the allylation step. The purification of the dendrimers at each stage, often through chromatographic techniques, is also essential for removing byproducts and ensuring the structural perfection of the final macromolecule. nih.gov
Mechanistic Studies of Reactions Involving Triallylmethylsilane
Exploration of Free Radical Polymerization Mechanisms
The free radical polymerization of organosilicon compounds, including triallylmethylsilane, presents unique mechanistic pathways influenced by the silicon atom and the nature of the unsaturated groups.
The polymerization of triallyl derivatives like this compound often proceeds through a cyclopolymerization mechanism, which involves a series of alternating intramolecular and intermolecular addition steps. researchgate.net This process is particularly significant for unconjugated dienes and polyenes, where the spatial arrangement of the allyl groups facilitates the formation of cyclic structures within the polymer backbone. researchgate.nettandfonline.com For this compound, the polymerization is initiated by a free radical which adds to one of the allyl groups. The resulting radical can then undergo an intramolecular cyclization by attacking a neighboring allyl group on the same monomer unit, forming a five- or six-membered ring. This is followed by an intermolecular propagation step where the cyclized radical adds to an allyl group of another monomer molecule. This alternating sequence of cyclization and addition leads to a polymer structure containing cyclic units. researchgate.net
The tendency for cyclopolymerization in molecules like this compound is attributed to a phenomenon known as homoconjugative or interspatial interaction between the non-conjugated double bonds. tandfonline.com This through-space interaction stabilizes the transition state of the intramolecular cyclization step, providing an energetically favorable pathway from the diene to the cyclic radical. tandfonline.com Ultraviolet spectroscopic studies on a series of allylsilanes, including allyltrimethylsilane, diallyldimethylsilane, and this compound, have shown progressive bathochromic shifts (shifts to longer wavelengths) with an increasing number of allyl groups. tandfonline.comtandfonline.com This observation supports the existence of an electronic interaction between the allyl groups, which is postulated to be a homoconjugative interaction. tandfonline.com
The proposed structures for this interspatial interaction coincide with the postulated transition state structures for intra-intermolecular cyclopolymerization. tandfonline.com For this compound, this interaction can be visualized as an extended conjugated system, which lowers the activation energy for cyclization. tandfonline.com The activation energy ratios for the free radical polymerization of allylmethylsilanes have been found to be proportional to the observed spectral shifts, further linking the homoconjugative interaction to the polymerization mechanism. tandfonline.com
Investigation of Hydrosilylation Mechanisms in Dendrimer Growth
This compound can serve as a core molecule for the synthesis of carbosilane dendrimers. researchgate.netmdpi.com The growth of these dendrimers often involves a repetitive sequence of hydrosilylation and alkenylation reactions. researchgate.netmdpi.com The hydrosilylation step involves the addition of a Si-H bond across a carbon-carbon double bond of the allyl groups. researchgate.net
The mechanism of hydrosilylation for dendrimer synthesis is crucial for controlling the structure and generation of the dendrimer. In the divergent synthesis approach, the core molecule, such as this compound, reacts with a hydrosilylating agent like dichloromethylsilane (B8780727). researchgate.net This reaction is typically catalyzed by a platinum complex. The addition of the Si-H bond to the terminal double bond of the allyl group can result in two possible regioisomers: the α-adduct and the β-adduct. researchgate.net The β-adduct is generally the desired product for obtaining a well-defined dendrimer structure. researchgate.net However, side reactions such as isomerization of the double bond can occur, which may hinder further dendrimer growth. researchgate.net Following hydrosilylation, the newly introduced Si-Cl bonds are then reacted with an alkenylating agent, such as a Grignard reagent, to introduce new terminal double bonds for the next generation of growth. researchgate.netmdpi.com
Catalytic Pathways in Cross-Coupling Reactions of Analogous Allylsilanes
While specific mechanistic studies on the cross-coupling of this compound are not extensively detailed in the provided search results, the general mechanisms for analogous allylsilanes, particularly in palladium-catalyzed reactions, provide a strong framework for understanding its potential reactivity. These reactions are fundamental in carbon-carbon bond formation. organic-chemistry.orgnih.gov
The catalytic cycle of palladium-catalyzed cross-coupling reactions of allylsilanes generally involves three key steps: oxidative addition, transmetallation, and reductive elimination. acs.orgjove.com
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R-X) to a palladium(0) complex, forming a palladium(II) intermediate (R-Pd-X). jove.com
Transmetallation: In this crucial step, the allyl group from the allylsilane is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. acs.orgnih.gov For allylsilanes, this can proceed through different pathways, with the SE' (anti) and SE (syn) pathways being prominent. The γ-carbon of the allyl group typically attacks the palladium center. nih.govnih.gov The nature of the ligands on the palladium and the silicon substituents can influence the regioselectivity and stereoselectivity of this step. nih.gov
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium(II) complex are eliminated, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. acs.orgjove.com
The efficiency and selectivity of these steps are influenced by factors such as the choice of palladium catalyst, ligands, and reaction conditions. acs.orgucmerced.edu
A key aspect of many silicon-based cross-coupling reactions is the activation of the carbon-silicon bond. organic-chemistry.org This bond is generally stable and requires an activator to facilitate transmetallation. organic-chemistry.orgresearchgate.net Fluoride (B91410) sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are commonly used for this purpose. organic-chemistry.orgorganic-chemistry.org
The role of the fluoride ion is to coordinate to the silicon atom, forming a hypervalent pentacoordinate siliconate intermediate. organic-chemistry.orglsu.edu This "ate" complex is more nucleophilic and readily undergoes transmetallation with the palladium(II) center. organic-chemistry.org The formation of this siliconate is a critical pre-equilibrium step in the catalytic cycle. scispace.com
The effectiveness of TBAF can be influenced by factors such as its hydration level and the solvent used. scispace.comacs.org For instance, in some cases, the presence of water can suppress undesired side reactions. acs.org The formation of a hydrogen-bonded complex between TBAF and a silanol (B1196071) (which can be formed in situ from the silane) has been identified as a key intermediate in some palladium-catalyzed cross-coupling reactions. acs.orgacs.org This complex then leads to the formation of a fluoride-activated disiloxane (B77578), which is the active species in the turnover-limiting transmetallation step. acs.org
Thiol-Ene Click Reactions with Triallylsilane (B75335) Analogues
The thiol-ene reaction, a cornerstone of click chemistry, offers a highly efficient and versatile method for the synthesis of organosilicon compounds. wikipedia.orgnih.gov This reaction involves the addition of a thiol (R-SH) to an alkene (ene), such as the allyl groups in this compound and its analogues, to form a thioether. wikipedia.org The process is characterized by high yields, rapid reaction rates, stereoselectivity, and a significant thermodynamic driving force. wikipedia.orgnih.gov Mechanistic studies reveal that these reactions typically proceed via a free-radical chain mechanism, which can be initiated by thermal sources or, more commonly, by UV light (photoinitiation). wikipedia.orgconicet.gov.ar
The generally accepted mechanism for the radical-mediated thiol-ene reaction consists of several key steps: nih.govalfa-chemistry.com
Initiation: A radical initiator, upon exposure to heat or UV light, generates initial radical species. These radicals then abstract a hydrogen atom from a thiol molecule (R-SH), producing a thiyl radical (RS•). conicet.gov.arnih.gov Direct photolysis of the thiol can also generate thiyl radicals, though this often requires high-energy photons. conicet.gov.ar
Propagation: The newly formed thiyl radical adds across the double bond of the alkene (in this case, an allyl group of the silane). This addition is regioselective, following an anti-Markovnikov pattern, resulting in a carbon-centered radical intermediate. wikipedia.orgnih.gov
Chain Transfer: This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule. This step regenerates a thiyl radical and yields the final thioether product. nih.govitu.edu.tr The regenerated thiyl radical can then participate in another propagation step, continuing the chain reaction. wikipedia.org
This step-growth mechanism, involving sequential propagation and chain-transfer steps, is dominant in many thiol-ene systems. itu.edu.truiowa.edu However, depending on the specific ene and thiol used, a competing chain-growth polymerization (homopolymerization) of the ene can occur where the carbon-centered radical adds to another alkene instead of abstracting a hydrogen from a thiol. wikipedia.orgitu.edu.tr
Research into triallylsilane analogues demonstrates the practical application of this mechanism. Studies have shown that the thiol-ene reaction on vinyl or allylsilanes can be initiated using radical initiators like azobisisobutyronitrile (AIBN) or through UV irradiation, leading to near-quantitative yields. researchgate.net This method allows for the synthesis of various functionalized silanes, including aliphatic, aromatic, and carboxyl derivatives. researchgate.net A significant advantage in certain cases, particularly with hydridesilanes, is the preservation of the Si-H bond during the reaction, enabling the creation of functional silanes that retain this reactive site for further transformations. researchgate.net
The reactivity in thiol-ene reactions is influenced by the electronic properties of the reactants. nih.gov Generally, electron-rich alkenes, such as allyl ethers and vinyl ethers, exhibit high reactivity. wikipedia.org The presence of a heteroatom adjacent to the double bond can also have a strong activating effect. nih.gov Conversely, the reactivity of the thiol is also a critical factor; thiols that can form resonance-stabilized radicals, like phenylthiol, tend to be more reactive. nih.gov
The photoinitiated thiol-ene reaction is particularly advantageous as it allows for spatial and temporal control over the process. nih.govconicet.gov.ar Using a photoinitiator, the reaction can be started and stopped simply by controlling the light source, which is useful for applications like surface patterning and polymer synthesis. wikipedia.orgnih.gov Research has demonstrated the successful synthesis of numerous functional trialkoxysilanes by reacting allyltrialkoxysilanes with various thiols under UV light, often without the need for a solvent and using low-power light sources. nih.gov
The kinetics of the reaction are complex and depend on the relative rates of propagation (kP) and chain transfer (kCT). nih.gov Detailed kinetic modeling and experimental studies using techniques like real-time Fourier Transform Infrared (FTIR) spectroscopy help to elucidate the reaction pathways and determine the influence of monomer structure on reaction rates. nih.govresearchgate.net For instance, studies comparing different 'ene' substrates have shown that strained alkenes like norbornene react exceptionally fast, with complete conversion of thiols occurring in under a minute of UV exposure. researchgate.net
In the context of material science, off-stoichiometry thiol-ene (OSTE) polymers have been developed using allylsilanes. In these systems, silane (B1218182) groups are incorporated into a polymer network by reacting allylsilanes with an excess of thiol monomers. mdpi.com This approach allows for the creation of polymers that can bond directly to silicon surfaces without needing a separate adhesive layer. mdpi.com
The following table summarizes findings from studies on thiol-ene reactions involving allylsilane analogues:
| Allylsilane Analogue | Thiol Reactant | Initiator/Conditions | Key Findings | Reference(s) |
| Allyltrialkoxysilanes | Various thiols (e.g., alkyl thiols, thiophenol) | Photoinitiator, UV light | Quantitative to near-quantitative yields of functionalized trialkoxysilanes. Reaction is efficient and tolerates a wide range of functional groups. | nih.gov |
| Triallylsilane | Benzenethiol (B1682325) | AIBN or UV initiation | Near-quantitative yields. The Si-H bond is preserved, allowing for synthesis of functional hydridesilanes. | researchgate.net |
| Dimethyl(vinyl)silane | 3-(trimethoxysilyl)propane-1-thiol | UV lamp, THF solvent | High yield (97%) of the target product after 4 hours of irradiation at room temperature. | researchgate.net |
| Allylsilanes (general) | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMA) | Not specified | Used to create off-stoichiometry thiol-ene (OSTE-AS) polymers with silane groups for adhesion to silicon wafers. | mdpi.com |
Polymerization and Macromolecular Architectures Derived from Triallylmethylsilane
Cyclopolymerization of Triallylmethylsilane and Related Monomers.tandfonline.com
The polymerization of this compound and similar multi-olefinic monomers often proceeds through a cyclopolymerization mechanism. This process involves a series of alternating intramolecular and intermolecular addition reactions. researchgate.net In the case of triallyl derivatives like this compound, polymerization is understood to occur primarily through a sequence that involves the formation of cyclic repeating units within the polymer chain. tandfonline.com A homoconjugative, interspatial interaction between the non-conjugated ethylenic bonds is thought to stabilize the transition state, providing an energetically favorable pathway for cyclization. tandfonline.com
The products of the cyclopolymerization of this compound are soluble polymers. tandfonline.com Spectroscopic studies, particularly far-ultraviolet spectroscopy, have been instrumental in understanding the electronic interactions that drive cyclopolymerization. A progressive bathochromic shift (a shift to longer wavelengths) is observed in the UV spectra of a series of allylsilanes, including allyltrimethylsilane, diallyldimethylsilane, and this compound. tandfonline.com This shift is attributed to a homoconjugative interaction between the allyl groups, which stabilizes the excited state of the molecule. tandfonline.com The structures proposed to explain this interaction align with the postulated transition states in intra-intermolecular cyclopolymerization. tandfonline.com
Carbosilane Dendrimer Synthesis with this compound Cores.researchgate.netpdfdrive.to
This compound is a common core molecule for the divergent synthesis of carbosilane dendrimers, which are highly branched, nanosized macromolecules. researchgate.netpdfdrive.tomarquette.edu The synthesis typically involves a repetitive sequence of two key reactions: hydrosilylation and alkenylation (e.g., using a Grignard reagent like allylmagnesium bromide). researchgate.net This iterative process allows for the controlled, generational growth of the dendrimer from the central this compound core. nih.gov
Table 1: Generation-Dependent Properties of Perfluoroalkylated Carbosilane Dendrimers
| Generation | Number of End Groups | Thermal Behavior |
|---|---|---|
| G0 | 4 | Crystalline, no mesophases |
| G1 | 12 | Highly ordered smectic mesophase (-15 to -30 °C) |
| G2 | 36 | Transition to a probable hexagonal columnar array |
| G3 | 108 | Transition to a probable hexagonal columnar array |
This table is based on data from a study on carbosilane dendrimers functionalized with perfluorohexyl groups. acs.org
A key advantage of using silicon-based compounds in dendrimer synthesis is the ability to control the branching multiplicity, which in turn allows for tailoring the density of the resulting structures. researchgate.net By selecting appropriate hydrosilylation reagents, the number of new branches created in each generation can be controlled. For instance, using dichloromethylsilane (B8780727) leads to a branching multiplicity of two, while trichlorosilane (B8805176) results in a multiplicity of three. researchgate.net This control over the branching pattern is a crucial factor in designing dendrimers with specific sizes, shapes, and surface group densities for various applications. researchgate.net
Despite the controlled nature of divergent synthesis, the preparation of perfectly structured dendrimers is challenging, and structural defects can arise. acs.orgmdpi.com The analysis of these defects is crucial for optimizing synthetic protocols and understanding their impact on the dendrimer's properties. researchgate.net Most defects in polyallylcarbosilane dendrimers originate during the hydrosilylation step. researchgate.net
Common side reactions include the isomerization of terminal double bonds to internal double bonds and incomplete hydrosilylation. acs.org These internal double bonds can still react in subsequent steps, potentially leading to more significant defects like the formation of dendrimer dimers. acs.orgresearchgate.net Other identified defects include the incorporation of disiloxane (B77578) bridges, which can occur if the moisture-sensitive chloro-terminated "half-generation" dendrimers are exposed to water. acs.org
Techniques such as MALDI-TOF mass spectrometry and multinuclear NMR spectroscopy are powerful tools for identifying and quantifying these structural imperfections. acs.orgacs.org For example, in MALDI-TOF spectra, the loss of a repeating unit, such as diallylmethylsilane (126 Da), can indicate defects arising from incomplete conversion or other side reactions. acs.org
Table 2: Common Defects in Polyallylcarbosilane Dendrimer Synthesis
| Defect Type | Origin | Consequence | Analytical Signature (MALDI-TOF MS) |
|---|---|---|---|
| Incomplete Hydrosilylation | Unreacted allyl group | Lower molecular weight than expected | Loss of a repeat unit (e.g., 126 Da for diallylmethylsilane) |
| Double Bond Isomerization | Side reaction during hydrosilylation | Formation of internal double bonds, potential for further defects | Loss of a repeat unit (indistinguishable from incomplete hydrosilylation by mass alone) |
| Disiloxane Bridge Formation | Hydrolysis of Si-Cl bonds | Inter- or intramolecular cross-linking | Varies depending on the specific linkage |
| α-Hydrosilylation | Non-regioselective addition | Branched spacer instead of linear | Difficult to distinguish by some methods, may appear as unassigned peaks in NMR |
This table summarizes defect types identified in the synthesis of polyallylcarbosilane dendrimers. acs.org
Synthesis of Water-Soluble Carbosilane Dendrimers
Carbosilane dendrimers, which are characterized by a silicon-carbon backbone, are inherently hydrophobic. However, they can be rendered water-soluble through the strategic functionalization of their peripheral groups. researchgate.net This transformation is crucial for their application in biomedical fields. researchgate.netnih.gov
Several synthetic strategies have been developed to introduce hydrophilic moieties onto the surface of carbosilane dendrimers. One common approach involves nucleophilic substitution reactions. For instance, carbosilane dendrimers with terminal (chloromethyl)silyl groups can react with mercapto-substituted amphiphiles to attach peripheral groups such as alcohols, dimethylamino groups, or sodium sulfonates. acs.org The resulting dimethylamino-terminated dendrimers can be further quaternized to form positively charged poly(ammonium) salts, which are soluble in water. acs.org Similarly, the sulfonate-terminated dendrimers exhibit negative charges and are also water-soluble. acs.org
Hydrosilylation is another key reaction used to modify the periphery of carbosilane dendrimers. marquette.edu For example, the reaction of dendrimers having Si-H bonds with allylamine (B125299), followed by quaternization with HCl, yields ammonium-terminated water-soluble dendrimers. nih.gov Alternatively, the alcoholysis of Si-Cl terminal bonds with amino alcohols and subsequent quaternization can produce similar water-soluble cationic dendrimers. nih.gov
Anionic water-soluble carbosilane dendrimers can be synthesized by introducing carboxylate or sulfonate groups at the periphery. marquette.edursc.org These dendrimers, derived from cores like 1,3,5-(HO)₃C₆H₃ or Si(C₃H₅)₄, become soluble in water due to their peripheral anionic groups, despite their hydrophobic carbosilane framework. rsc.org The synthesis of these anionic dendrimers can also be achieved using thiol-ene chemistry, which offers advantages such as easier purification and shorter reaction times compared to other methods. marquette.edu
The table below summarizes different approaches to synthesizing water-soluble carbosilane dendrimers.
| Dendrimer Type | Synthetic Strategy | Peripheral Groups | Reference |
| Amphiphilic | Nucleophilic substitution with mercapto-substituted amphiphiles | Alcohol, Dimethylamino, Sodium sulfonate | acs.org |
| Cationic | Hydrosilylation of allylamine followed by quaternization | Ammonium (B1175870) | nih.gov |
| Cationic | Alcoholysis of Si-Cl bonds with amino alcohols and quaternization | Ammonium | nih.gov |
| Anionic | Modification of periphery | Carboxylate, Sulfonate | marquette.edursc.org |
Hyperbranched Polycarbosilanes from Triallylsilane (B75335) Monomers
Hyperbranched polymers represent a class of dendritic macromolecules that can be synthesized in a one-step process, making them more accessible than perfectly branched dendrimers. uc.pt Hyperbranched polycarbosilanes, which lack siloxane linkages, can be prepared through the hydrosilylation of ABₓ monomers, such as triallylsilane. uc.ptvdoc.pub In this context, triallylsilane can be considered an AB₃ monomer. The polymerization of triallylsilane in the presence of a platinum catalyst leads to the formation of hyperbranched poly(carbosilane)s. uc.pt These resulting polymers are typically soluble in common organic solvents. vdoc.pub
The synthesis of sulfur-containing hyperbranched polycarbosilanes has also been reported through the thiol-click reaction of mercaptopropyl triallyl silane (B1218182) initiated by UV light. acs.org The properties of hyperbranched polymers are significantly influenced by the nature of their terminal functional groups. uc.pt
Molecular Weight Growth Characteristics in Hyperbranched Polymerization
The one-step polymerization of ABₓ monomers like this compound to form hyperbranched polymers can sometimes lead to broad molecular weight distributions and less control over the final molecular weight. cmu.edu During the bulk polymerization of triallylsilane via hydrosilylation, side reactions such as intramolecular cyclization and cross-linking can occur. vdoc.pubcmu.edu Intramolecular cyclization can terminate polymerization by consuming the focal point functional group. cmu.edu Cross-linking reactions may lead to the formation of fractions with very high molecular weight, and in some cases, gelation. vdoc.pubresearchgate.net This can result in a multimodal molecular weight distribution as observed through gel permeation chromatography (GPC). vdoc.pub
To achieve better control over molecular weight growth and obtain narrower polydispersity, a slow monomer addition technique can be employed. cmu.edu In this method, the AB₂ monomer is added slowly to a multifunctional core molecule. This approach has been shown to produce high molecular weight hyperbranched polymers with narrower molecular weight distributions compared to the single-batch bulk polymerization. cmu.edu For instance, the slow addition of an AB₂ monomer has resulted in molecular weights (M_w) ranging from 8 to 90 kDa with controlled polydispersity. cmu.edu In contrast, bulk polymerization often yields polymers with lower molecular weights (e.g., M_w ≈ 5 kDa) and broader polydispersity. cmu.edu
The table below presents a comparison of molecular weight characteristics for different polymerization methods of hyperbranched polymers.
| Polymerization Method | Key Feature | Resulting Molecular Weight (Mw) | Polydispersity (PDI) | Reference |
| One-pot / Bulk | Simple, single batch | ~5 kDa - 35 kDa | ~2 - 2.2 | cmu.edu |
| Slow Monomer Addition | Controlled monomer addition to a core | 8 - 90 kDa | Can be narrow (e.g., monomodal at lower monomer:core ratios) | cmu.edu |
Topological and Conformational Studies of Hyperbranched Structures
Hydrodynamic and optical methods have been used to study the topological and conformational properties of hyperbranched polycarbosilanes in solution. researchgate.netresearchgate.netresearchgate.net These studies reveal that hyperbranched macromolecules are compact and their shape is nearly spherical. researchgate.netresearchgate.netresearchgate.net The solution behavior of these hyperbranched polymers differs significantly from that of both ideal spherical particles and linear polymers. researchgate.net
For hyperbranched polymethylallylcarbosilane, the macromolecules in solution have a compact structure, with a hydrodynamic radius not exceeding 4 nm even at a molecular weight of 75 x 10³. researchgate.net The shape of these macromolecules deviates from a perfect sphere, with an asymmetry factor (p) of less than or equal to 1.5. researchgate.net
The length of the linear chains between the branching points influences the hydrodynamic characteristics of the hyperbranched polymers. researchgate.net As the length of these branches increases, the conformation can change from an extended chain to a more bent rod-like structure, and the distinction between the hyperbranched polymer and a perfect dendrimer becomes more pronounced. researchgate.net Despite their branched structure, the low values of the Tsvetkov-Klenin hydrodynamic invariant for solutions of these polymers are attributed to their high intramolecular density. researchgate.net
Star Polymer Architectures from this compound Derived Systems
Star-shaped polymers consist of multiple linear polymer chains, or "arms," radiating from a central core. wikipedia.org This core can be a small molecule or a macromolecule. wikipedia.org Carbosilane dendrimers, derived from monomers like this compound, can serve as effective multifunctional cores for the synthesis of multiarm star polymers. researchgate.netbeilstein-journals.org
The synthesis of star polymers can follow an "arm-first" or a "core-first" approach. In the core-first method, a multifunctional initiator is used to simultaneously grow multiple polymer arms. researchgate.net Carbosilane dendrimers functionalized with initiator sites can act as such multifunctional cores. For example, multiarm star-shaped polydimethylsiloxanes (PDMS) have been synthesized using polylithium derivatives of high-generation carbosilane dendrimers as initiators for the anionic polymerization of hexamethylcyclotrisiloxane. researchgate.net This method has been successfully used to create 32-arm and 128-arm star polymers with monomodal and narrow molecular weight distributions. researchgate.net
The general synthetic scheme involves first preparing the carbosilane dendrimer core, often with peripheral functional groups like allyl groups. These groups can then be converted into anionic initiator sites for polymerization. researchgate.net
The table below outlines the components of star polymers derived from carbosilane dendrimer cores.
| Component | Description | Example | Reference |
| Core | Multifunctional center | High-generation carbosilane dendrimer | researchgate.net |
| Arms | Linear polymer chains radiating from the core | Polydimethylsiloxane (PDMS) | researchgate.net |
| Initiator | Species that starts the polymerization of the arms | Polylithium derivatives of the dendrimer core | researchgate.net |
Functionalization and Derivatization Strategies for Triallylmethylsilane Macromolecules
Peripheral Functionalization of Triallylmethylsilane-based Dendrimers
Introduction of Various End Groups (e.g., allyl, phenyl, alcohol)
The terminal allyl groups of this compound-based dendrimers serve as versatile handles for introducing a wide array of functionalities. These modifications are typically achieved through reactions targeting the carbon-carbon double bonds of the allyl groups.
One common strategy involves the use of organometallic reagents. For instance, treatment with Grignard reagents like allylmagnesium bromide or phenylmagnesium bromide can introduce additional allyl or phenyl groups, respectively. wikipedia.orgwikipedia.org This approach allows for the systematic modification of the dendrimer periphery.
The introduction of alcohol functionalities is another important modification. This can be achieved through various methods, such as hydroboration-oxidation of the terminal allyl groups, which converts them into primary alcohols. These hydroxyl groups can then serve as points for further derivatization or for altering the solubility of the dendrimer.
The table below summarizes some common end groups that can be introduced onto the periphery of this compound-based dendrimers and the reagents often used for this purpose.
| Desired End Group | Reagent Example |
| Allyl | Allylmagnesium bromide wikipedia.org |
| Phenyl | Phenylmagnesium bromide wikipedia.org |
| Alcohol | 1. Borane-tetrahydrofuran complex 2. Hydrogen peroxide, Sodium hydroxide |
Post-Synthesis Modification of Reactive Sites
Post-synthesis modification refers to the chemical alteration of a dendrimer after its initial synthesis is complete. nih.gov This strategy is particularly useful for introducing functional groups that might not be compatible with the conditions used during the dendrimer's growth. The reactive sites on the periphery of this compound-based dendrimers, primarily the terminal allyl groups, are amenable to a variety of post-synthesis modifications. core.ac.uk
These modifications can be used to attach a wide range of molecules, including but not limited to, bioactive compounds, imaging agents, or moieties that impart specific physical or chemical properties. The choice of modification reaction depends on the desired final functionality and the chemical nature of the molecule to be attached.
Core Functionalization Approaches for Carbosilane Dendrimers
While peripheral functionalization is common, modification of the dendrimer's core offers a different approach to tailoring its properties. marquette.edu Core functionalization involves introducing specific chemical groups at the central point of the carbosilane dendrimer. This can be achieved by using a functionalized initiator molecule around which the dendrimer is built.
Synthesis of Silicon-Hydrogen Bond Containing Materials from Thiol-Ene Reactions
A significant advancement in the functionalization of this compound and related vinyl or allylsilanes is the use of the thiol-ene click reaction. rsc.org This reaction involves the addition of a thiol to an alkene, and it can be initiated by radicals or UV light. rsc.org A key advantage of this method is its ability to proceed while preserving Si-H bonds within the silane (B1218182) molecule. rsc.org
This preservation of the Si-H bond is crucial as this bond itself is a reactive site for further modifications, such as hydrosilylation. The thiol-ene reaction on this compound can be used to introduce a wide variety of functional groups, depending on the structure of the thiol used. This approach has been successfully employed to create materials containing Si-H bonds, such as transparent monoliths and aerogels. rsc.orgresearchgate.net
Formation of Aliphatic, Aromatic, Carboxyl, and Alkoxysilyl Derivatives
The thiol-ene reaction on this compound and similar allylsilanes provides a straightforward route to a diverse range of derivatives. rsc.org By choosing the appropriate thiol, it is possible to introduce various functional groups onto the silicon-containing backbone.
Aliphatic and Aromatic Derivatives: By reacting this compound with aliphatic or aromatic thiols, it is possible to append these hydrocarbon moieties to the silane. For example, the reaction with benzenethiol (B1682325) results in the formation of a tris(3-(phenylthio)propyl)silane derivative. rsc.org
Carboxyl Derivatives: The use of thiol-containing carboxylic acids, such as mercaptoacetic acid or mercaptosuccinic acid, in the thiol-ene reaction leads to the formation of carboxyl-functionalized silanes. researchgate.net These derivatives are of interest due to the potential for further reactions at the carboxylic acid group, such as amidation or esterification.
Alkoxysilyl Derivatives: The introduction of alkoxysilyl groups can be achieved by using a thiol that also contains a trialkoxysilyl moiety, for example, 3-(trimethoxysilyl)propane-1-thiol. researchgate.net The resulting molecules have both the functionalized silane core and reactive alkoxysilyl groups on the periphery, which can undergo hydrolysis and condensation reactions to form siloxane networks.
The versatility of the thiol-ene reaction makes it a powerful tool for the synthesis of a wide range of functionalized organosilicon compounds from this compound. rsc.org
Advanced Materials Research Applications of Triallylmethylsilane Derived Structures
Research into Dendrimer-Based Drug Delivery Systems
Dendrimers derived from precursors such as triallylmethylsilane are actively investigated as potential nanocarriers for therapeutic agents. cellmolbiol.org The unique architecture of dendrimers, characterized by a central core, branched interiors, and a high density of surface functional groups, makes them ideal candidates for drug delivery applications. cellmolbiol.orgnih.gov Unlike linear polymers, their globular shape, precise molecular weight, and nanoscopic size contribute to their potential as effective carriers. nih.gov Research in this area focuses on leveraging the internal cavities of dendrimers for encapsulating drug molecules and modifying their surfaces to control properties like solubility and biocompatibility. semanticscholar.orgdergipark.org.tr The ability to engineer these molecules allows for the development of systems that can improve the pharmacokinetic profiles of drugs, enhance their solubility, and provide controlled release. nih.govnih.gov
A significant area of research is the use of dendrimers as non-viral vectors for gene delivery. mdpi.com Carbosilane dendrimers, which can be synthesized from this compound, can be functionalized with cationic groups on their periphery. These positively charged dendrimers can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA or RNA. thno.org This interaction leads to the formation of compact, nanosized complexes often referred to as "dendriplexes," which protect the nucleic acid from degradation by enzymes in the biological environment. thno.orgmdpi.com
The effectiveness of gene delivery, known as transfection efficacy, is a key focus of this research. rsc.org Studies have shown that the efficiency of transfection is influenced by several factors, including the generation (size) of the dendrimer and its structural flexibility. thno.orgrsc.org Higher generation dendrimers, with their increased number of surface cationic charges, can bind DNA more effectively. thno.org Furthermore, research indicates that more flexible dendrimer structures may exhibit enhanced DNA and RNA transfection properties. rsc.org The characterization of these dendrimer-DNA nanoparticles and the evaluation of their ability to transfect cells are critical areas of investigation, employing techniques like electron microscopy to determine particle size and reporter gene assays to measure transfection levels. mdpi.comrsc.org
Exploration of this compound-derived Dendrimers in Catalysis Research
The inert and highly branched carbosilane scaffolds derived from this compound are being explored as supports for catalytically active metal complexes. researchgate.net One of the primary advantages of using dendrimers in catalysis is that they can bridge the gap between homogeneous and heterogeneous catalysis. researchgate.net They offer the potential for precise control over the number and structure of active sites, similar to homogeneous catalysts, while being large enough to be separated from the reaction products, a key feature of heterogeneous catalysts. researchgate.netresearchgate.net The dendrimer structure can be designed to encapsulate metal nanoparticles or single catalytic sites at its core, within its branches, or on its periphery. researchgate.netpsu.edu
Research has demonstrated the use of dendrimer-supported metal catalysts in a variety of important organic reactions. researchgate.net By placing a catalytically active metal complex at the core of a carbosilane dendrimer, the surrounding dendritic structure creates a unique microenvironment. researchgate.netpsu.edu This environment can influence the reaction's outcome, including its rate and selectivity. psu.edu
For example, as the dendrimer generation increases, the steric bulk around the catalytic core also increases. psu.edu This can create shape-selective properties, where only substrates of a certain size and shape can access the active site, or it can influence the stereoselectivity of a reaction. psu.edu Palladium complexes supported by carbosilane dendrimers have been studied in reactions like allylic alkylation, where the size of the dendrimer ligand was found to affect the product distribution. psu.edu Other research has explored dendrimer-encapsulated nanoparticles of metals like ruthenium for hydrogenation and C-C coupling reactions. researchgate.net
| Dendrimer Catalyst Type | Metal Center | Organic Transformation Studied | Key Research Finding | Reference |
|---|---|---|---|---|
| Carbosilane Dendrimer with Core Complex | Palladium (Pd) | Allylic Alkylation | Selectivity changes with increasing dendrimer generation due to steric hindrance around the catalytic core. | psu.edu |
| Porphyrin-Cored Dendrimer | Manganese (Mn), Ruthenium (Ru) | Alkene Epoxidation | Dendritic structure provides shape selectivity and a localized non-polar environment for the reaction. | psu.edumdpi.com |
| Dendrimer-Encapsulated Nanoparticles (DENs) | Ruthenium (Ru), Palladium (Pd) | Hydrogenation, C-C Coupling Reactions | Dendrimer acts as a template and stabilizer for monodispersed metal nanoparticles, which are catalytically active. | researchgate.net |
| Diphosphine-Cored Dendrimer | Rhodium (Rh) | Hydrogenation | Catalytic activity can decrease at higher generations due to mass transport limitations to the core. | psu.edu |
A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture for reuse. Dendrimer-supported catalysts, being macromolecular, offer a solution to this problem. researchgate.net Their relatively large size allows them to be retained by nanofiltration membranes, enabling their separation from smaller product molecules. researchgate.net
This concept is extended to the use of catalytic membrane reactors (CMRs). mdpi.com In a CMR, the reaction and the separation process are integrated into a single unit. iaea.org Research has explored using membrane reactors to carry out processes in a continuous manner with dendrimer-based catalysts. researchgate.net The membrane not only retains the catalyst in the reaction zone but can also be used to selectively remove a product, which can shift the reaction equilibrium and increase conversion. iaea.org This approach is particularly valuable for equilibrium-limited reactions, where the continuous removal of a product drives the reaction towards completion. iaea.org
Research on Dendrimers as Antimicrobial Agents
The unique multivalent nature of dendrimers makes them promising candidates for development as novel antimicrobial agents. nih.govmdpi.com Research in this area often focuses on modifying the surface of dendrimers with cationic functional groups, such as primary amines or quaternary ammonium (B1175870) salts. nih.govresearchgate.net Bacteria typically have a net negative charge on their cell surfaces, leading to strong electrostatic attraction with these cationic dendrimers. nih.govunits.it
This interaction is believed to be the primary mechanism of antimicrobial action. units.it The binding of multiple cationic groups on the dendrimer surface to the bacterial membrane is thought to disrupt the membrane's integrity, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell lysis and death. nih.govunits.it Studies have shown that dendrimers functionalized in this way can be effective against both Gram-positive and Gram-negative bacteria. units.it Additionally, research has investigated the ability of dendrimer-treated surfaces to inhibit the formation of bacterial biofilms, which are communities of bacteria that are notoriously resistant to conventional antibiotics. researchgate.netunits.it The antimicrobial activity can be tuned by altering the dendrimer generation and the density of the surface charge. researchgate.net
Polymer Science and Engineering Applications
Within the fields of polymer science and engineering, this compound is a key monomer for the synthesis of hyperbranched polymers and dendrimers. gtu.edu.truni-halle.de The presence of three polymerizable allyl groups on a single silicon atom allows for the creation of highly branched, three-dimensional polycarbosilane structures through hydrosilylation polymerization. researchgate.net This contrasts with traditional linear polymers, which are formed from difunctional monomers. uc.edu
The study of such hyperbranched polymers and dendrimers is a specialized topic within polymer science. uc.edu These materials exhibit distinct properties compared to their linear analogues, including lower viscosity in solution and in the melt, higher solubility, and a lack of chain entanglement. researchgate.net These characteristics are a direct result of their globular and highly branched architecture. Polymer engineering research explores the use of these structures in applications such as additives, rheology modifiers, and as building blocks for more complex nanostructured materials and composites. uc.eduyuktan.com
Development of Dendronized Polymers
Dendronized polymers are a class of macromolecules where each repeating unit of a linear polymer backbone is adorned with a dendron, a regularly branched, tree-like molecular fragment. wikipedia.org This structure results in cylindrical, nanoscale objects with a high density of functional groups on their periphery. wikipedia.orgesrf.fr The synthesis of these complex architectures can be approached through various strategies, including the "macromonomer route," where a monomer already bearing a dendron is polymerized, or the "grafting-to" method, where dendrons are attached to a pre-existing polymer chain. wikipedia.org
This compound serves as an effective core molecule for the divergent synthesis of carbosilane dendrimers and dendronized structures. rsc.orgnih.govmdpi.com The three allyl groups provide reactive sites for the stepwise growth of dendritic wedges. The synthesis of carbosilane dendrons typically involves a repetitive two-step reaction sequence:
Hydrosilylation: The allyl groups are reacted with a hydrosilane, such as methyldichlorosilane (B44661) (HSiMeCl₂), in the presence of a platinum catalyst. This reaction attaches silicon-containing groups to the ends of the allyl chains. researchgate.netnih.govresearchgate.net
Alkenylation (Grignard Reaction): The newly introduced chloro-silyl groups are then reacted with a Grignard reagent, like allylmagnesium bromide (CH₂=CHCH₂MgBr), to introduce new allyl terminal groups. rsc.orgresearchgate.netnih.gov
This iterative process allows for the controlled growth of dendrons, generation by generation, emanating from the central this compound core. researchgate.netnih.gov For instance, starting with chloropropyl triallyl silane (B1218182), a compound structurally analogous to this compound, researchers have demonstrated the growth of carbosilane dendrons where the number of peripheral allyl groups doubles with each generation. researchgate.netnih.gov
The table below outlines the general synthetic scheme for the development of dendronized structures from a triallyl-functionalized silicon core.
| Generation | Starting Material/Intermediate | Reagents | Product | Peripheral Functional Groups |
| G0 | This compound | - | This compound | 3 Allyl groups |
| G1 | This compound | 1. HSiMeCl₂2. Allylmagnesium bromide | First-generation dendronized structure | 6 Allyl groups |
| G2 | First-generation dendronized structure | 1. HSiMeCl₂2. Allylmagnesium bromide | Second-generation dendronized structure | 12 Allyl groups |
| G3 | Second-generation dendronized structure | 1. HSiMeCl₂2. Allylmagnesium bromide | Third-generation dendronized structure | 24 Allyl groups |
This table illustrates a generalized divergent approach for the synthesis of dendronized structures starting from a this compound core. The number of peripheral allyl groups doubles with each successive generation, allowing for the creation of macromolecules with a high density of functional groups.
These allyl-terminated dendrons can be further functionalized through various chemical reactions, such as thiol-ene coupling, hydrosilylation, and hydroboration, to introduce a wide range of chemical moieties to the periphery of the dendronized polymer. esrf.fr This versatility makes this compound-derived structures a flexible platform for creating functional nanomaterials with tailored properties for applications in catalysis, drug delivery, and surface modification. scielo.org
Precursor Research for Ceramic Materials (e.g., SiC)
Organosilicon polymers have been extensively investigated as precursors for silicon carbide (SiC) ceramics. The polymer-to-ceramic conversion route offers advantages over conventional powder processing methods, such as the ability to form complex shapes like fibers, films, and coatings at relatively lower temperatures. tjnpr.org The pyrolysis of these preceramic polymers in an inert atmosphere leads to the formation of amorphous or crystalline SiC. researchgate.net
This compound, with its 1:1.33 silicon-to-carbon atomic ratio, is a promising candidate as a single-source precursor for SiC. The presence of both silicon and carbon in a single molecule can facilitate the formation of a stoichiometric SiC network upon thermal decomposition. Research into the copolymerization of this compound with other monomers, such as methyl methacrylate (B99206), has demonstrated its ability to form polymers. chemicalpapers.comchempap.org
The general process for utilizing this compound as a SiC precursor involves two main steps:
Polymerization: this compound can be polymerized through its allyl groups to form a poly(this compound). This creates a processable preceramic polymer.
Pyrolysis: The resulting polymer is then heated to high temperatures (typically above 800°C) in an inert atmosphere (e.g., argon or nitrogen). During pyrolysis, the organic side groups are cleaved, and the polymer backbone rearranges to form a silicon carbide ceramic. researchgate.netresearchgate.net The ceramic yield, which is the mass percentage of the original polymer that is converted into the final ceramic product, is a critical parameter in this process. najah.edu
The thermal decomposition of organosilicon compounds to SiC involves complex chemical reactions, including bond homolysis, radical formation, and molecular elimination. nih.govnih.gov For instance, studies on the pyrolysis of similar organosilicon molecules have shown that Si-C bond cleavage is a primary decomposition pathway at elevated temperatures. nih.gov
The table below summarizes key parameters in the polymer-to-ceramic conversion process for producing SiC from organosilicon precursors.
| Parameter | Description | Relevance to this compound |
| Precursor Structure | The chemical composition and architecture of the starting organosilicon molecule. | This compound possesses a Si-C bond and multiple polymerizable allyl groups, making it a suitable single-source precursor. |
| Polymerization Method | The technique used to convert the monomeric precursor into a processable polymer. | Free-radical polymerization or transition-metal-catalyzed polymerization of the allyl groups can be employed. chemicalpapers.comchempap.org |
| Pyrolysis Atmosphere | The gaseous environment in which the thermal decomposition is carried out (e.g., argon, nitrogen). | An inert atmosphere is crucial to prevent oxidation and the formation of silicon oxycarbide (SiOC). researchgate.net |
| Pyrolysis Temperature | The temperature at which the polymer is heated to induce ceramic conversion. | Temperatures typically range from 800°C to 1800°C, influencing the crystallinity and phase of the resulting SiC. acs.org |
| Ceramic Yield | The percentage of the initial polymer mass that remains as a ceramic residue after pyrolysis. | High ceramic yield is desirable for efficient material production. najah.edu |
This table outlines the critical factors in the synthesis of Silicon Carbide (SiC) from organosilicon precursors, with specific relevance to the use of this compound.
Research in this area aims to control the molecular structure of the preceramic polymer derived from this compound to optimize the ceramic yield and the properties of the final SiC material. By tailoring the polymerization and pyrolysis conditions, it is possible to influence the microstructure, purity, and mechanical properties of the resulting silicon carbide, opening up possibilities for its use in advanced applications requiring high thermal stability and mechanical strength. sciopen.com
Advanced Characterization Techniques in Triallylmethylsilane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of triallylmethylsilane, offering a comprehensive view of its molecular structure. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the different chemical environments of hydrogen, carbon, and silicon atoms within the molecule.
Proton (¹H) NMR spectroscopy is employed to identify the various hydrogen environments in this compound. wikipedia.orgpressbooks.pub The spectrum reveals distinct signals corresponding to the methyl and allyl groups attached to the silicon atom. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons of the methyl group (Si-CH₃) resonate at a characteristic upfield position, while the protons of the three equivalent allyl groups (-CH₂-CH=CH₂) exhibit more complex splitting patterns and chemical shifts due to their different electronic environments. The integration of the signal intensities is proportional to the number of protons, confirming the ratio of methyl to allyl protons. wikipedia.org
Table 1: Representative ¹H NMR Data for this compound
| Functional Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Si-CH₃ | ~0.0 | Singlet |
| Si-CH₂- | ~1.5 - 1.6 | Doublet |
| -CH= | ~5.7 - 5.8 | Multiplet |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of this compound. pressbooks.pubsavemyexams.comstudymind.co.uk Since the natural abundance of the ¹³C isotope is low, these spectra are often acquired with proton decoupling, resulting in a single peak for each chemically unique carbon atom. azooptics.com The spectrum of this compound shows distinct resonances for the methyl carbon, the methylene (B1212753) carbon adjacent to the silicon, and the two olefinic carbons of the allyl group. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom. pressbooks.pub
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| Si-CH₃ | ~ -4 to -2 |
| Si-CH₂- | ~24 |
| -CH= | ~134 |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the silicon environment in organosilicon compounds like this compound. catalysis.blogresearchgate.net This technique is particularly valuable for studying reactions at the silicon center, such as in the synthesis of carbosilane dendrimers where this compound can act as a core molecule. researchgate.net The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature and number of substituents attached to it. For this compound, a single resonance is expected, confirming the presence of a single silicon environment. The precise chemical shift provides a fingerprint for the specific substitution pattern around the silicon atom. researchgate.net
Two-dimensional (2D) NMR techniques are instrumental in elucidating the through-bond and through-space correlations between nuclei, offering deeper insights into the conformation and dynamics of molecules. wiley-vch.de
2D-NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, which is crucial for determining the three-dimensional structure and preferred conformations of flexible molecules like those derived from this compound. blogspot.comresearchgate.netnih.gov NOESY is particularly useful in complex structures, such as dendrimers, to understand the spatial arrangement of different branches. wiley-vch.de
2D-TOCSY (Total Correlation Spectroscopy) : TOCSY experiments reveal entire spin systems of coupled protons. northwestern.educolumbia.edu For a molecule containing allyl groups, TOCSY can establish the connectivity between all the protons within a single allyl group, from the methylene protons attached to the silicon to the terminal vinyl protons. magritek.comoxinst.jp This is valuable for assigning complex and overlapping proton signals. mdpi.comresearchgate.net
DOSY (Diffusion-Ordered Spectroscopy) : DOSY is a technique that separates NMR signals based on the diffusion coefficient of the molecules. nih.govox.ac.uk This is particularly useful for analyzing mixtures and determining the size of macromolecules like dendrimers built from this compound units. mdpi.comnih.gov By correlating diffusion coefficients to molecular size, DOSY can provide information on the generation and polydispersity of dendrimers in solution. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and confirm the structure of this compound and its derivatives by analyzing the mass-to-charge ratio (m/z) of ionized molecules. mdpi.comtjnpr.org
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and complex molecules, such as dendrimers synthesized from this compound. wikipedia.orgnih.govlibretexts.org ESI-MS allows for the gentle transfer of ions from solution to the gas phase, often preserving the intact molecular ion. rsc.org This is crucial for verifying the molecular weight of the target compound and for identifying byproducts in a reaction mixture. mdpi.comfrontiersin.org The technique can also be used to study non-covalent complexes and to confirm the step-wise assembly of monomer units in dendritic structures. mdpi.com
Table 3: Mentioned Compounds and their PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 79089 |
| Triallylsilane (B75335) | 6329064 |
| Tetraallylsilane | 139199 |
| Tetravinylsilane | 12690 |
| SiCl₄ (Silicon tetrachloride) | 24816 |
| HSiCl₃ (Trichlorosilane) | 6327517 |
| H₂PtCl₆ (Chloroplatinic acid) | 61962 |
| D₂O (Deuterium oxide) | 24602 |
| CDCl₃ (Deuterated chloroform) | 75156 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of synthetic polymers, providing detailed information on molecular weight, dispersity, and end-group fidelity. sigmaaldrich.comshimadzu.com As a soft ionization method, MALDI-TOF is particularly well-suited for large molecules like polymers and dendrimers, as it minimizes fragmentation and primarily produces singly charged ions. wpmucdn.com This allows for the resolution of individual n-mers within a polymer distribution, offering insights into the repeating monomer unit mass and the identity of end groups. sigmaaldrich.com
In the study of polyallylcarbosilane dendrimers, MALDI-TOF MS has been instrumental in identifying the character, origin, and quantity of structural defects. acs.org Research has shown that side reactions during the hydrosilylation step can lead to defects. acs.org While MALDI-TOF is effective for polymers with narrow molecular weight distributions, determining the average molecular weight for polymers with polydispersities greater than 1.2 can be challenging due to potential mass discrimination effects. nih.gov These effects can stem from sample preparation, the desorption/ionization process, and instrumental factors. nih.gov
Research Findings from MALDI-TOF Analysis of Polyallylcarbosilane Dendrimers: A study focusing on a series of polyallylcarbosilane dendrimers up to the third generation used MALDI-TOF MS to analyze their structure. The analysis successfully identified several types of structural defects that can occur during synthesis. acs.org
α-hydrosilylation: An alternative addition of the Si-H group to the double bond.
Isomerization: Shifting of the terminal double bonds.
The ability of MALDI-TOF to resolve individual oligomers allows for the precise calculation of molecular weight averages (Mn and Mw) and the dispersity (Đ = Mw/Mn), which are critical parameters for defining polymer properties. sigmaaldrich.com
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used liquid chromatography technique for analyzing polymers. researchgate.net It separates molecules based on their size in solution, with larger molecules eluting first. researchgate.net This method is crucial for determining key polymer characteristics such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which describes the breadth of the molecular weight distribution. researchgate.netpolyanalytik.commeasurlabs.com
The technique is applicable to a broad range of molecular weights, from around 100 to several million Daltons, for samples soluble in organic or aqueous eluents. researchgate.net The choice of solvent, column type, and detector (e.g., refractive index or UV) is critical for obtaining accurate results. polyanalytik.commeasurlabs.com For polydisperse materials, modern GPC often employs "MIXED gel" columns, which contain a blend of pore sizes to provide a linear calibration curve over a broad molecular weight range, thus avoiding issues with mismatched column sets. hpst.cz
In the context of this compound research, GPC/SEC is essential for characterizing the molecular weight and PDI of polymers and hyperbranched structures derived from it. dur.ac.uk For instance, the copolymerization of methyl methacrylate (B99206) with this compound has been studied, where GPC/SEC would be a primary tool for analyzing the resulting polymer's molecular weight characteristics. chemicalpapers.comchempap.org
Typical Data Obtained from GPC/SEC Analysis:
| Parameter | Description | Significance in Polymer Characterization |
|---|---|---|
| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Relates to colligative properties like osmotic pressure. |
| Weight-Average Molecular Weight (Mw) | An average that takes into account the molecular weight of each chain in determining its contribution to the average. Heavier chains contribute more. | Relates to properties like light scattering and viscosity. |
| Polydispersity Index (PDI or Đ) | The ratio of Mw to Mn (Mw/Mn). | A measure of the broadness of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify functional groups within a molecule. journalwjbphs.com The method works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to particular chemical bonds. bhu.ac.in This provides a molecular "fingerprint," allowing for the characterization of chemical structures. journalwjbphs.combhu.ac.in
In the study of this compound and its polymerization, FTIR is invaluable for tracking the reaction progress and verifying the structure of the resulting polymer. The spectrum of the this compound monomer would show characteristic peaks for the allyl groups, which would diminish or disappear upon polymerization.
Key FTIR Spectral Features in this compound Polymerization:
=C-H Stretch (Alkene): Absorption typically occurs in the 3020-3100 cm⁻¹ region. libretexts.org The disappearance of this peak indicates the consumption of the allyl double bonds.
C=C Stretch (Alkene): A peak near 1650 cm⁻¹ is characteristic of the carbon-carbon double bond in the allyl groups. libretexts.org Its reduction in intensity signifies polymerization.
C-H Stretch (Alkane): Strong absorptions between 2850 and 2960 cm⁻¹ correspond to the C-H bonds in the methyl and methylene groups, which remain in the polymer structure. libretexts.org
Si-C Stretch: This bond typically shows absorption in the fingerprint region of the spectrum.
By comparing the FTIR spectra before and after polymerization, researchers can confirm the conversion of the monomer and the formation of the desired polymer structure. libretexts.org The technique is also used to identify the functional groups present in more complex structures like carbosilane dendrimers derived from this compound. acs.org
Broadband Dielectric Spectroscopy (BDS) for Dynamic and Relaxation Behavior
Broadband Dielectric Spectroscopy (BDS) is a powerful technique for investigating the molecular dynamics of polymeric materials over a wide range of frequencies and temperatures. amazon.comkobv.demdpi.com By applying an alternating electric field to a sample, BDS measures the complex dielectric permittivity (ε* = ε′ - iε″), which provides insight into the reorientation of molecular dipoles and the motion of charge carriers. mdpi.com
This technique is particularly useful for studying the dynamic processes in polymers, such as segmental relaxation (α-process) associated with the glass transition and secondary relaxations (β, γ-processes) occurring at lower temperatures. msrjournal.com The analysis of these relaxation processes helps to establish structure-property relationships. mdpi.com
In research involving silicon-containing polymers and dendrimers, BDS has been used to explore their unique dynamic behaviors. For example, a study on perfluoroalkyl-terminated poly(triallylsilane) dendrimers investigated their relaxation dynamics. The study identified a fast (β) relaxation with an Arrhenius-type temperature dependence and a dominant α-process that was split into slow and fast components. acs.org Such detailed analysis of molecular mobility is crucial for understanding the material's physical properties and for designing materials for specific applications, such as gas transport membranes or advanced dielectrics. msrjournal.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. filab.fr For organometallic compounds like this compound and its derivatives, elemental analysis, typically for carbon (C), hydrogen (H), and sometimes nitrogen (N) or sulfur (S) (CHNS analysis), is crucial for verifying the empirical formula of a newly synthesized material. measurlabs.com
The method involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. measurlabs.com The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the mass percentage of each element in the original sample. measurlabs.com These experimental percentages are then compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct composition of the compound. filab.frxrfscientific.com
This technique is a standard procedure in the characterization of new polymers and dendrimers to confirm that the polymerization or derivatization reactions have proceeded as expected and that the final product has the anticipated elemental makeup. intertek.com
Example of Elemental Analysis Data Comparison:
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | Calculated based on molecular formula | Measured value from analyzer |
| Hydrogen (H) | Calculated based on molecular formula | Measured value from analyzer |
Capillary Electrophoresis (CE) for Dendrimer Characterization
Capillary Electrophoresis (CE) is a high-resolution separation technique that has proven to be very useful for the characterization of dendrimers. mdpi.comrsc.org Dendrimers, with their well-defined structures and multiple surface charges (when functionalized), can be effectively analyzed by CE to assess their purity, homogeneity, and electrophoretic mobility. mdpi.comnih.gov
The separation in CE is based on the differential migration of charged species in an electric field. Factors such as the charge-to-mass ratio and the hydrodynamic radius of the dendrimer influence its movement through the capillary. mdpi.com CE methods, like capillary zone electrophoresis (CZE), can be developed to separate dendrimers from synthetic by-products and impurities of lower molecular weight. nih.gov
For carbosilane dendrimers, which can be synthesized from cores like this compound, CE is a valuable tool. rsc.org It has been used to characterize various generations of dendrimers and to study their interactions, such as the formation of dendriplexes with DNA. mdpi.comrsc.org Validated CE methods are crucial for the quality control of dendrimeric materials, ensuring their reproducibility and safety for potential applications. nih.gov Researchers have successfully used CE to analyze poly(amidoamine) (PAMAM) dendrimers, demonstrating the technique's utility in separating different generations and surface-functionalized variants. dendritech.com
X-ray Diffraction (XRD) for Crystallinity and Structural Integrity
X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the structural properties of materials, particularly crystalline ones. malvernpanalytical.comandersonmaterials.com The method involves irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams. xraydiffrac.com Each crystalline material produces a unique diffraction pattern, which acts as a fingerprint for identification. xraydiffrac.comforcetechnology.com
In polymer science, XRD is used to determine the degree of crystallinity in a sample. Polymers can exist in states ranging from completely amorphous (disordered) to semi-crystalline (containing ordered crystalline regions within an amorphous matrix). The XRD pattern of an amorphous material shows broad, diffuse humps, while a crystalline material exhibits sharp, well-defined peaks. retsch.com
For materials derived from this compound, XRD analysis can provide valuable information about their solid-state morphology. dur.ac.uk By analyzing the diffraction pattern, one can determine:
Phase Identification: Identifying the crystalline phases present in the material. malvernpanalytical.comandersonmaterials.com
Degree of Crystallinity: Quantifying the ratio of crystalline to amorphous content. andersonmaterials.com
Crystallite Size: Estimating the size of the ordered crystalline domains from the broadening of the diffraction peaks. xraydiffrac.com
This information is critical for understanding how the polymer's structure affects its macroscopic properties, such as mechanical strength, thermal stability, and barrier properties.
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)researchgate.net
Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature. wikipedia.orgplos.org While specific TGA data for neat this compound is not extensively detailed in the public domain, analysis of related organosilicon compounds and polymers containing allyl groups provides significant insights into its expected thermal decomposition behavior. The thermal stability and degradation pathways are influenced by the nature of the chemical bonds within the molecule, particularly the silicon-carbon and carbon-carbon double bonds of the allyl groups.
Research on the thermal decomposition of related substances suggests that the degradation of compounds with allyl groups can be complex. For instance, the thermal degradation of poly(allyl isocyanate) has been noted to leave a significant amount of residue, which is attributed to carbonization processes involving the allyl side groups. mdpi.com This indicates that the allyl groups in this compound could potentially undergo cross-linking reactions at elevated temperatures, leading to the formation of a thermally stable char.
Furthermore, studies on allylsilane platinum(II) complexes have shown that the carbon-silicon bond can be cleaved during thermal decomposition. ajol.info In these complexes, decomposition with the loss of chlorotrimethylsilane (B32843) was observed at temperatures ranging from approximately 90°C to 190°C. ajol.info This suggests that the Si-C bonds in this compound could also be susceptible to cleavage under thermal stress. The decomposition of benzoxazine (B1645224) monomers containing allyl groups also points to the reactivity of the allyl group upon heating, which undergoes polymerization. tandfonline.com
Based on the analysis of these related compounds, the thermal decomposition of this compound under an inert atmosphere would likely proceed through a multi-stage process. An initial weight loss might be attributed to the volatilization of the compound, followed by decomposition involving the cleavage of the methyl-silicon and allyl-silicon bonds, as well as reactions of the allyl groups leading to cross-linking and char formation. The exact temperatures and weight loss percentages for these stages would be dependent on experimental conditions such as the heating rate and atmosphere.
A hypothetical TGA curve for this compound could be expected to show an onset of decomposition at a temperature reflecting the energy required to break the weakest bonds in the molecule. The presence of multiple decomposition steps in the derivative thermogravimetric (DTG) curve would indicate the complexity of the degradation process.
Table of Potential Thermal Decomposition Events for this compound (Inferred from Related Compounds)
| Temperature Range (°C) | Proposed Decomposition Event | Expected Weight Loss |
| < 200 | Potential cleavage of Si-C bonds, similar to allylsilane complexes. ajol.info | Minor to Moderate |
| 200 - 400 | Polymerization and cross-linking of allyl groups. mdpi.comtandfonline.com | Moderate |
| > 400 | Major degradation and carbonization of the cross-linked structure. mdpi.com | Significant |
It is important to note that this table is based on inferred data from related compounds and actual experimental TGA results for this compound may vary.
Theoretical and Computational Chemistry Studies on Triallylmethylsilane Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating reaction mechanisms. researchgate.netutas.edu.au DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction pathway. researchgate.netpku.edu.cn
In the study of reactions involving organosilicon compounds like triallylmethylsilane, DFT can be employed to:
Analyze Cycloaddition Reactions: DFT is instrumental in studying cycloaddition reactions, such as the 1,3-dipolar cycloadditions. mdpi.comd-nb.info For this compound, this could involve the reaction of its allyl groups with various 1,3-dipoles. DFT calculations can predict the regioselectivity and stereoselectivity of such reactions by comparing the activation energies of different possible pathways. mdpi.com
Investigate Radical Reactions: The allyl groups of this compound are susceptible to radical reactions. DFT can be used to model the stability of the resulting radicals and the transition states for their formation and subsequent reactions. researchgate.net This is crucial for understanding polymerization processes or functionalization reactions initiated by radicals.
Elucidate Metal-Catalyzed Reactions: Many reactions of allylsilanes are catalyzed by transition metals. DFT studies can unravel the catalytic cycle by calculating the energies of intermediates and transition states involving the metal center, the silane (B1218182), and other reactants. utas.edu.au This provides insights into the role of the catalyst and the factors controlling catalytic activity and selectivity.
A hypothetical DFT study on the hydroboration of this compound could, for instance, compare the activation barriers for the addition of a borane (B79455) to the terminal carbon versus the internal carbon of the allyl group, thus explaining the observed regioselectivity.
Quantum Chemical Calculations for Catalyst Design and Reactivity Prediction
Quantum chemical calculations, including but not limited to DFT, are pivotal in the rational design of catalysts and the prediction of chemical reactivity. schrodinger.comrsc.org These methods allow for the in silico screening of potential catalysts and reaction conditions, accelerating the discovery of new and efficient chemical transformations. schrodinger.com
For systems involving this compound, quantum chemical calculations can contribute to:
Catalyst Screening: In reactions such as hydrosilylation or metathesis involving this compound, different metal catalysts can be computationally evaluated. By calculating key parameters like the energy of the transition state for the rate-determining step, the most promising catalysts can be identified before experimental testing. caltech.edu
Ligand Effects: The properties of a metal catalyst are often tuned by the ligands coordinated to the metal center. Quantum chemistry can model how different ligands influence the steric and electronic environment of the catalyst, thereby affecting its reactivity and selectivity in reactions with this compound. caltech.edu
Reactivity Descriptors: Quantum chemical calculations can provide various reactivity descriptors, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), atomic charges, and electrostatic potentials. d-nb.info These descriptors for this compound can help predict its reactivity towards different reagents. For example, the LUMO energy can indicate its susceptibility to nucleophilic attack, while the HOMO energy can suggest its propensity for electrophilic attack.
| Computational Method | Application in Catalyst Design for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Evaluation of transition state energies for olefin metathesis with various Ru-based catalysts. | Identification of the catalyst with the lowest activation barrier for ring-closing metathesis involving two allyl groups. |
| Ab initio methods | Calculation of ligand binding energies to a platinum catalyst for hydrosilylation. | Prediction of the most stable and potentially most active catalyst-ligand combination. |
| Semi-empirical methods | Rapid screening of a large library of potential catalysts for polymerization. | A ranked list of catalysts based on predicted activity, narrowing down experimental efforts. |
Molecular Modeling and Simulation of Dendrimer Dynamics and Conformation
This compound can serve as a core or a building block for the synthesis of carbosilane dendrimers. Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are essential for understanding the three-dimensional structure, dynamics, and physical properties of these complex macromolecules. nih.govmdpi.com
Key areas of investigation include:
Conformational Analysis: Dendrimers can adopt a wide range of conformations. nih.gov MD simulations can explore the conformational space of dendrimers derived from this compound, identifying the most stable or prevalent structures in different environments (e.g., in vacuum, in a solvent, or on a surface). mdpi.com
Dendrimer Dynamics: These simulations provide insights into the flexibility and internal motions of the dendrimer branches. nih.gov Understanding the dynamics is crucial for applications where the dendrimer needs to encapsulate or interact with other molecules. nih.gov
Physical Property Prediction: Molecular modeling can be used to predict various physical properties of this compound-based dendrimers, such as their size (radius of gyration), shape, and density distribution. mdpi.com These properties are important for their behavior in solution and in the solid state.
For example, an MD simulation could track the conformational changes of a dendrimer built from a this compound core as it interacts with a solvent, revealing how the branches extend or fold back upon themselves.
Computational Approaches to Understanding Polymerization Pathways
The three allyl groups of this compound make it a versatile monomer or cross-linking agent in polymerization reactions. Computational chemistry offers powerful tools to investigate the mechanisms and kinetics of these polymerization pathways.
Modeling Polymerization Initiation: The initial step of polymerization, whether initiated by a radical, a cation, an anion, or a transition metal catalyst, can be modeled to understand its feasibility and energetics. For instance, the addition of an initiator to one of the allyl groups can be studied to determine the activation energy.
Simulating Chain Propagation: Computational models can simulate the step-wise addition of monomer units to the growing polymer chain. This can help in understanding the regioselectivity of addition (e.g., head-to-tail vs. head-to-head) and the stereochemistry of the resulting polymer.
Investigating Cross-Linking: When this compound is used as a cross-linker, computational methods can model the formation of network structures. This can provide insights into the structure of the cross-linked polymer and how it relates to macroscopic properties like mechanical strength and thermal stability.
In Silico Frameworks for Material Design
In silico frameworks for material design involve the use of computational simulations to predict the properties of new materials before they are synthesized in the laboratory. researchgate.netnih.gov This approach can significantly accelerate the materials discovery process. mdpi.com
For materials derived from this compound, these frameworks can be applied to:
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes to Triallylmethylsilane Analogues
The development of new synthetic methodologies is crucial for accessing a wider range of this compound analogues with tailored properties. Future research will likely focus on creating more efficient and selective syntheses. The exploration of novel catalysts, including earth-abundant metals, for hydrosilylation and other C-Si bond-forming reactions is an active area of investigation. univ-rennes.fr The development of synthetic routes to analogues of biologically active natural products is a significant area of research, and similar strategies could be applied to create novel this compound derivatives. wgtn.ac.nznih.goviiserpune.ac.innih.gov
Key areas of interest include:
Catalyst Development: Designing new catalysts to control the regioselectivity and stereoselectivity of reactions involving the allyl groups.
Functionalization Strategies: Developing methods to introduce a variety of functional groups onto the this compound scaffold, enabling the synthesis of a diverse library of analogues. lsu.edu
Click Chemistry: Utilizing robust and chemoselective reactions, such as those used in "click chemistry," to expedite the synthesis of complex this compound-based architectures. mdpi.com
Advanced Applications in Bio-Nanotechnology and Smart Materials Research
The unique properties of organosilanes make them promising candidates for applications in bio-nanotechnology and the development of smart materials. hskbrchemical.comfrontiersin.org this compound, with its multiple reactive sites, is particularly well-suited for creating crosslinked networks and functionalizing surfaces at the nanoscale.
Future research in this area is expected to explore:
Drug Delivery Systems: Investigating the use of this compound-based nanoparticles as carriers for targeted drug delivery. hskbrchemical.com
Biosensors: Developing sensitive and selective biosensors by immobilizing biomolecules onto surfaces modified with this compound or its derivatives.
Smart Coatings: Creating "smart" coatings with properties that can be reversibly switched in response to external stimuli such as light, temperature, or pH. frontiersin.org These could have applications in areas like self-cleaning surfaces and corrosion protection. hskbrchemical.com
3D Nanomaterials: Utilizing this compound as a precursor or crosslinking agent in the fabrication of three-dimensional nanostructures with applications in electronics, energy, and biomedical engineering. beilstein-institut.de
Mechanistic Insights into Complex Polymerization and Catalytic Processes
A deeper understanding of the reaction mechanisms underlying the polymerization and catalytic reactions of this compound is essential for controlling the properties of the resulting materials. osti.gov Future research will likely employ a combination of experimental techniques and computational modeling to elucidate these complex processes.
Key research areas include:
Polymerization Kinetics: Studying the kinetics of this compound polymerization to better control molecular weight, polydispersity, and branching. researchgate.netd-nb.info
Catalyst-Substrate Interactions: Investigating the interactions between catalysts and the allyl groups of this compound to design more efficient and selective catalytic systems. univ-rennes.fr
Crosslinking Mechanisms: Elucidating the mechanisms of crosslinking reactions to tailor the mechanical and thermal properties of this compound-based polymers.
In-situ Monitoring: Developing and applying in-situ analytical techniques to observe polymerization and catalytic reactions in real-time, providing valuable mechanistic data.
Integration with Machine Learning and Artificial Intelligence for Materials Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science by accelerating the discovery and design of new materials. researchgate.netfrontiersin.orgaip.org These computational tools can be applied to the study of this compound and its derivatives to predict properties and guide experimental efforts.
Future applications of ML and AI in this field include:
Property Prediction: Developing ML models to predict the physical, chemical, and mechanical properties of new this compound analogues, reducing the need for time-consuming and expensive experimental synthesis and characterization. lumi-supercomputer.eu
Reaction Optimization: Using AI algorithms to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity.
High-Throughput Screening: Employing high-throughput virtual screening, guided by ML, to identify promising candidates for specific applications from large libraries of virtual compounds. lumi-supercomputer.eu
Autonomous Experimentation: Integrating AI with robotic systems to create autonomous platforms for the discovery and synthesis of new materials based on this compound. researchgate.net
Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainability in the chemical industry, future research will focus on developing greener and more environmentally friendly methods for the synthesis and application of this compound. researchgate.netitrcweb.orgacs.org This involves adhering to the principles of green chemistry, such as maximizing atom economy, using renewable feedstocks, and minimizing waste. synthiaonline.comunep.org
Key areas for future research in green chemistry include:
Renewable Feedstocks: Exploring the use of bio-based resources for the synthesis of this compound and its precursors. unep.org
Energy Efficiency: Developing synthetic routes that are more energy-efficient, for example, by utilizing microwave or ultrasonic-assisted techniques. researchgate.net
Catalysis: Focusing on the use of non-toxic and recyclable catalysts to reduce the environmental impact of synthetic processes. researchgate.net
Waste Valorization: Investigating methods to convert byproducts and waste streams from this compound production into valuable products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
